molecular formula C19H21ClN2O4S B13434193 Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate

Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate

Cat. No.: B13434193
M. Wt: 408.9 g/mol
InChI Key: BWAHGXJNVZYCAP-UHFFFAOYSA-N
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Description

Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate, also known as Tianeptine, is a compound with significant pharmacological properties. It is primarily recognized for its antidepressant and anxiolytic effects. Tianeptine is unique due to its distinct mechanism of action compared to other antidepressants, making it a subject of extensive research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tianeptine involves multiple steps, starting with the formation of the dibenzo[c,f][1,2]thiazepine coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of Tianeptine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tianeptine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can result in the formation of dihydro derivatives .

Scientific Research Applications

Tianeptine has a wide range of scientific research applications:

Mechanism of Action

Tianeptine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tianeptine’s unique mechanism of enhancing serotonin reuptake sets it apart from other antidepressants. Its ability to promote neuroplasticity and reduce inflammation further distinguishes it from similar compounds, making it a valuable option for treating depression and anxiety disorders .

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

ethyl 3-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]propanoate

InChI

InChI=1S/C19H21ClN2O4S/c1-3-26-18(23)10-11-21-19-14-6-4-5-7-16(14)22(2)27(24,25)17-12-13(20)8-9-15(17)19/h4-9,12,19,21H,3,10-11H2,1-2H3

InChI Key

BWAHGXJNVZYCAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C

Origin of Product

United States

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